
3-(3-(2,2,2-Trichloro-1-(3-methoxy-benzoylamino)-ethyl)-thioureido)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2,2,2-Trichloro-1-(3-methoxy-benzoylamino)-ethyl)-thioureido)-benzoic acid is a complex organic compound characterized by its unique structure, which includes a trichloroethyl group, a methoxybenzoylamino group, and a thioureido linkage attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,2,2-Trichloro-1-(3-methoxy-benzoylamino)-ethyl)-thioureido)-benzoic acid typically involves multiple steps:
Formation of the Trichloroethyl Intermediate: The initial step involves the chlorination of ethyl compounds to form the trichloroethyl intermediate.
Amidation Reaction: The trichloroethyl intermediate is then reacted with 3-methoxybenzoic acid to form the 3-methoxybenzoylamino derivative.
Thioureido Formation: The 3-methoxybenzoylamino derivative undergoes a reaction with thiourea to form the thioureido linkage.
Final Coupling: The thioureido derivative is finally coupled with benzoic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the trichloroethyl group, potentially converting it to a less chlorinated form.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Partially dechlorinated compounds.
Substitution: Nitrated or halogenated aromatic derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology
The compound’s structure suggests potential biological activity, possibly as an enzyme inhibitor or receptor modulator. Research could explore its effects on various biological pathways.
Medicine
Given its complex structure, the compound might exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. Studies could investigate its efficacy and mechanism of action in medical applications.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique functional groups might contribute to the development of advanced polymers or coatings.
Mechanism of Action
The mechanism by which 3-(3-(2,2,2-Trichloro-1-(3-methoxy-benzoylamino)-ethyl)-thioureido)-benzoic acid exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trichloroethyl group could play a role in binding to active sites, while the thioureido and benzoic acid moieties might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(2,2,2-Trichloro-1-(3-methoxy-benzoylamino)-ethyl)-benzoic acid: Lacks the thioureido group.
3-(3-(2,2,2-Trichloro-1-(3-hydroxy-benzoylamino)-ethyl)-thioureido)-benzoic acid: Contains a hydroxyl group instead of a methoxy group.
3-(3-(2,2,2-Trichloro-1-(4-methoxy-benzoylamino)-ethyl)-thioureido)-benzoic acid: Has a methoxy group in a different position on the benzoylamino moiety.
Uniqueness
The presence of the thioureido linkage and the specific positioning of the methoxy group in 3-(3-(2,2,2-Trichloro-1-(3-methoxy-benzoylamino)-ethyl)-thioureido)-benzoic acid distinguishes it from similar compounds. These structural features may confer unique chemical reactivity and biological activity, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C18H16Cl3N3O4S |
|---|---|
Molecular Weight |
476.8 g/mol |
IUPAC Name |
3-[[2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H16Cl3N3O4S/c1-28-13-7-3-4-10(9-13)14(25)23-16(18(19,20)21)24-17(29)22-12-6-2-5-11(8-12)15(26)27/h2-9,16H,1H3,(H,23,25)(H,26,27)(H2,22,24,29) |
InChI Key |
ZFZKZNSNMAWKEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1'-cyclopentane]](/img/structure/B11997995.png)
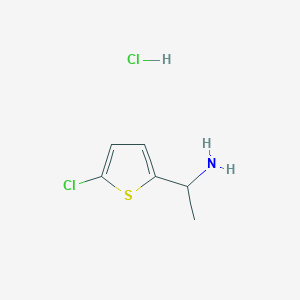

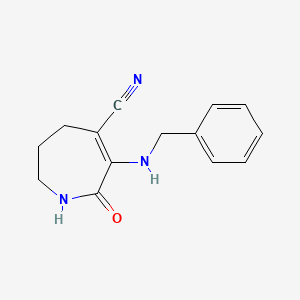
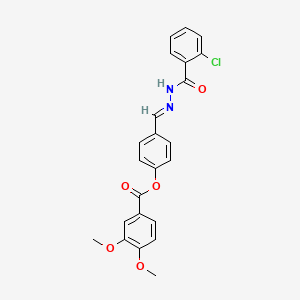
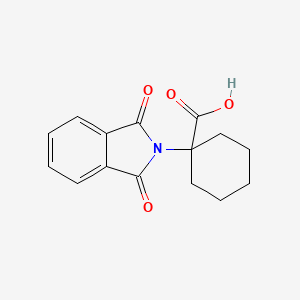
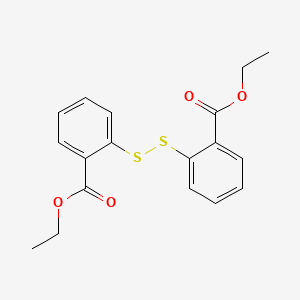
![ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B11998055.png)


![(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate](/img/structure/B11998081.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998082.png)

